molecular formula C10H7FN4 B8667935 2-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)acetonitrile

2-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)acetonitrile

Cat. No.: B8667935
M. Wt: 202.19 g/mol
InChI Key: NSYJTRSFUSGISW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)acetonitrile is a useful research compound. Its molecular formula is C10H7FN4 and its molecular weight is 202.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7FN4

Molecular Weight

202.19 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]acetonitrile

InChI

InChI=1S/C10H7FN4/c11-8-3-1-7(2-4-8)10-13-9(5-6-12)14-15-10/h1-4H,5H2,(H,13,14,15)

InChI Key

NSYJTRSFUSGISW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CC#N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Cyanoacetohydrazide (172 mg, 1.74 mmol) and NaOH (66 mg, 1.66 mmol) were added to a solution of methyl 4-fluorobenzimidate hydrochloride (300 mg, 1.58 mmol) in dry MeOH (5 mL) and the mixture was heated to reflux for 1 h. The reaction mixture was concentrated under reduced pressure and the residue obtained was diluted with EtOAc. The organic layer was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica 60-120 mesh, eluant 20-25% EtOAc in petroleum ether) to yield 2-(3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)acetonitrile (150 mg, yield 47%). 1H NMR (400 MHz, DMSO-d6) δ 8.04-7.99 (m, 2H), 7.39-7.33 (m, 2H), 4.11 (s, 2H). MS (ESI) m/z: Calculated for C10H7FN4: 202.07. found: 203.2 (M+H)+.
Quantity
172 mg
Type
reactant
Reaction Step One
Name
Quantity
66 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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